AG 1812 Inhibits Isolated H⁺/K⁺-ATPase Potently and pH-Independently, Unlike the Parent Prodrug
AG 1812, as an acid-induced rearrangement product of lansoprazole (AG-1749), inhibits canine gastric microsomal (H⁺ + K⁺)-ATPase potently and rapidly, and this inhibition occurs independently of pH. In contrast, the parent compound AG-1749 (1-100 µM) requires acidic pH for conversion to active species and its inhibitory effect increases gradually with incubation time at low pH [1]. This pH independence of AG 1812 is a key differentiating feature that enables its use in biochemical assays at neutral pH where prodrugs are inactive.
| Evidence Dimension | pH dependence of H⁺/K⁺-ATPase inhibition |
|---|---|
| Target Compound Data | AG 1812 inhibits (H⁺ + K⁺)-ATPase potently, rapidly, and independently of pH. |
| Comparator Or Baseline | AG-1749 (lansoprazole): inhibition gradually increased with incubation time and was enhanced by lowering pH; requires acidic activation. |
| Quantified Difference | Qualitative pH independence (AG 1812) vs. pH-dependent activation (AG-1749). |
| Conditions | Canine gastric microsomes; (H⁺ + K⁺)-ATPase assay; incubation time- and pH-dependent analysis (PMID: 2537417). |
Why This Matters
Researchers requiring H⁺/K⁺-ATPase inhibition at neutral pH (e.g., in vitro biochemical reconstitution, binding studies, or screening assays) must use pre-activated AG 1812, as the parent prodrug lansoprazole is inactive under these conditions.
- [1] Nagaya H, Satoh H, Kubo K, Maki Y. Possible mechanism for the inhibition of gastric (H+ + K+)-adenosine triphosphatase by the proton pump inhibitor AG-1749. J Pharmacol Exp Ther. 1989 Feb;248(2):799-805. PMID: 2537417. View Source
